![molecular formula C18H20N4O2 B2561059 N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1197556-27-6](/img/structure/B2561059.png)
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain. By binding to the AMPA receptor, N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide increases the receptor's sensitivity to glutamate, which is the primary neurotransmitter responsible for excitatory neurotransmission in the brain. This leads to an increase in synaptic plasticity, which is the ability of the brain to modify its neuronal connections in response to experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide include an increase in synaptic plasticity, an increase in the release of neurotransmitters such as dopamine and acetylcholine, and an increase in the number of dendritic spines, which are the sites of synaptic connections between neurons. N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide for lab experiments is its ability to enhance cognitive function in animal models and humans. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is its potential toxicity at high doses. This makes it important to carefully monitor the dosage and duration of treatment in lab experiments.
Future Directions
There are several future directions for N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide research. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to study the long-term effects of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide on cognitive function and brain plasticity. Additionally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide in humans. Finally, there is a need to develop more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves a multistep process that starts with the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime. The oxime is then reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the amine, which is then reacted with 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid to form N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and humans. N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has also been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-6-15-14(9-13)17(24)22(12-20-15)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJICSZYDDIYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide |
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